molecular formula C13H12F3N3O2 B2668244 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid CAS No. 927969-26-4

4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid

Katalognummer B2668244
CAS-Nummer: 927969-26-4
Molekulargewicht: 299.253
InChI-Schlüssel: YHAYCFYFRIHSRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid is a chemical compound that has gained significant attention in the field of scientific research. It is a quinazoline derivative that has been synthesized for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has shown promising results in preclinical studies for the treatment of various cancers, including breast, lung, and colon cancer. It has also been investigated for its potential use in the treatment of viral infections, such as hepatitis C and HIV.

Wirkmechanismus

The mechanism of action of 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid involves the inhibition of several key enzymes and signaling pathways. The compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to inhibit the activity of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway, which is involved in the regulation of immune responses and cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity to normal cells. It has also been shown to inhibit the growth and proliferation of tumor cells by suppressing angiogenesis and inducing autophagy. Additionally, this compound has been found to modulate immune responses by regulating the production of cytokines and chemokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid is its high potency and selectivity towards cancer cells. The compound has been found to exhibit potent antitumor activity at low concentrations, making it a promising candidate for cancer therapy. However, one of the limitations of the compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

There are several future directions for the research and development of 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid. One of the areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the antitumor and immunomodulatory effects of the compound. Future research could also explore the potential use of this compound in combination with other anticancer agents to enhance its therapeutic efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of the compound in humans.
In conclusion, this compound is a promising quinazoline derivative that has shown potential for the treatment of various cancers and viral infections. The compound exhibits potent antitumor and immunomodulatory effects, making it a promising candidate for cancer therapy. Further research is needed to optimize the synthesis method, elucidate the molecular mechanisms of action, and evaluate the safety and efficacy of the compound in clinical trials.

Synthesemethoden

The synthesis of 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid involves the reaction of 2-amino-4-(trifluoromethyl)quinazoline with butyric anhydride in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of the compound.

Eigenschaften

IUPAC Name

4-[[2-(trifluoromethyl)quinazolin-4-yl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c14-13(15,16)12-18-9-5-2-1-4-8(9)11(19-12)17-7-3-6-10(20)21/h1-2,4-5H,3,6-7H2,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAYCFYFRIHSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.